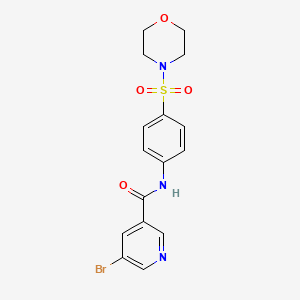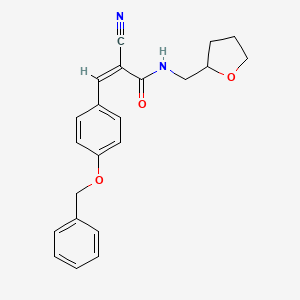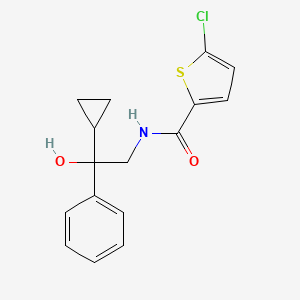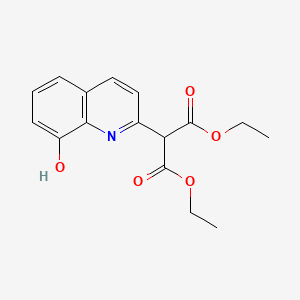![molecular formula C17H9Cl2F3N2OS B2456869 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392238-64-1](/img/structure/B2456869.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DTTB belongs to the class of thiazole derivatives and has been found to exhibit potent biological activities.
Applications De Recherche Scientifique
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of this compound against different cancer cell lines such as lung cancer, breast cancer, and prostate cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well understood. However, several studies have suggested that this compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. Moreover, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, this compound has been found to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and interact with intracellular targets. Moreover, this compound has been reported to exhibit high potency against cancer cells and other diseases. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not well understood. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. First, more studies are needed to understand the mechanism of action of this compound and its interaction with intracellular targets. Second, the therapeutic potential of this compound needs to be investigated in more detail, including its efficacy and safety in animal models and clinical trials. Third, the synthesis of this compound needs to be optimized to improve the yield and purity of the compound. Finally, the development of this compound derivatives with improved biological activity and pharmacokinetic properties should be explored.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 3,4-dichloroaniline with thioamide and trifluoromethylbenzoyl chloride. This compound has been investigated for its potential therapeutic applications in various diseases, and its mechanism of action involves the modulation of various signaling pathways. This compound exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research on this compound, including understanding its mechanism of action, investigating its therapeutic potential, optimizing its synthesis, and developing new derivatives.
Méthodes De Synthèse
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves the reaction of 3,4-dichloroaniline with thioamide and trifluoromethylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the final product. The synthesis of this compound has been reported in several research articles, and the purity of the compound can be determined by various analytical methods such as HPLC and NMR.
Propriétés
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-12-5-4-9(7-13(12)19)14-8-26-16(23-14)24-15(25)10-2-1-3-11(6-10)17(20,21)22/h1-8H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJHHDWMSBLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)
![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2456799.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2456800.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide](/img/structure/B2456803.png)


![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
